N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide
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Overview
Description
N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is a useful research compound. Its molecular formula is C18H18FNO2 and its molecular weight is 299.345. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism
A study on a compound closely related to N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide, identified as S-1, explored its pharmacokinetics and metabolism in rats. S-1, part of selective androgen receptor modulators (SARMs), showed promising therapeutic potential for androgen-dependent diseases. This research found that S-1 had a low clearance rate, moderate distribution volume, and a terminal half-life ranging from 3.6 to 5.2 hours, with an oral bioavailability of 55-60%. Additionally, forty phase I and phase II metabolites were identified, demonstrating extensive metabolism in rats (Wu et al., 2006).
Synthesis and Chemical Properties
The synthesis of functionalized cyclopropanes through the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide was studied, revealing a method to produce cyclopropanes with high stereoselectivity. This research highlights the chemical versatility and potential application of cyclopropane-containing compounds in synthesizing novel chemical entities (Tanaka et al., 1987).
Environmental Impact and Biodegradation
Research on β-cyfluthrin, a pesticide structurally similar to this compound, focused on its environmental impact and biodegradation. A study isolated bacteria capable of degrading β-cyfluthrin, leading to the identification of degradation products. This suggests potential pathways for bioremediation of environmental contaminants related to this compound class (Saikia et al., 2005).
Application in Drug Development
Another study on a SARM, closely related to this compound, detailed the preclinical characterization for hormonal male contraception. The research demonstrated the compound's potential for significantly suppressing LH levels and its effects on spermatogenesis and fertility in rats, showcasing its therapeutic potential (Jones et al., 2009).
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
The This compound interacts with its target, the androgen receptor, by binding to it . .
Biochemical Pathways
The biochemical pathways affected by This compound Considering the well-characterized metabolism of similar compounds, the metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
The pharmacokinetic properties of This compound Similar compounds have been shown to have a low clearance, a moderate volume of distribution, and a terminal half-life ranging from 36 to 52 hours . The oral bioavailability of similar compounds has been found to range from 55% to 60% .
Result of Action
The molecular and cellular effects of This compound It is known that the compound has a high binding affinity for the androgen receptor , which suggests that it may have significant effects on cellular processes regulated by this receptor.
Properties
IUPAC Name |
N-cyclopropyl-3-[3-(4-fluorophenoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-14-5-9-16(10-6-14)22-17-3-1-2-13(12-17)4-11-18(21)20-15-7-8-15/h1-3,5-6,9-10,12,15H,4,7-8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRZHRGYJQTLFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.